1-(4-Ethylphenyl)ethanamine
Overview
Description
1-(4-Ethylphenyl)ethanamine, also known as n-ethyl-4-ethylaniline or 4-ethylphenethylamine, is an organic compound with the chemical formula C10H15N and a molecular weight of 149.24 g/mol . It is typically a pale yellow liquid with a characteristic benzene fragrance. This compound is relatively stable but may decompose under high temperature or light . It is widely used in the pharmaceutical, dye, and cosmetics industries .
Preparation Methods
1-(4-Ethylphenyl)ethanamine can be synthesized through various methods. One common method involves the esterification of 4-ethylbenzoic acid with ethylamine in the presence of a catalyst . The reaction conditions can be optimized based on specific experimental requirements . Industrial production methods often involve similar synthetic routes but on a larger scale to meet commercial demands .
Chemical Reactions Analysis
1-(4-Ethylphenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted derivatives.
Scientific Research Applications
1-(4-Ethylphenyl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in the synthesis of biologically active compounds. The amino group in its structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
1-(4-Ethylphenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Phenoxyphenyl)ethanamine: This compound has a phenoxy group instead of an ethyl group, leading to different chemical properties and applications.
2-(2-Ethylphenyl)ethanamine: This compound has the ethyl group positioned differently on the benzene ring, affecting its reactivity and uses.
1-(3-Methylphenyl)ethanamine: This compound has a methyl group instead of an ethyl group, resulting in variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical properties and makes it suitable for various industrial and research applications .
Properties
IUPAC Name |
1-(4-ethylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXXYSXDJUIPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933034 | |
Record name | 1-(4-Ethylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147116-33-4 | |
Record name | 1-(4-Ethylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-ethylphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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